3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-hydroxy-4-phenylcoumarin
Overview
Description
3-(2,4-Dichlorophenyl)-7-hydroxy-4-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of dichlorophenyl and phenyl groups attached to the coumarin core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-phenylcoumarin typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-hydroxy-4-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 3-(2,4-dichlorophenyl)-7-oxo-4-phenylcoumarin.
Reduction: Formation of 3-(2,4-dichlorophenyl)-7-hydroxy-4-phenyl-3,4-dihydrocoumarin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-7-hydroxy-4-phenylcoumarin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity. Additionally, its antioxidant properties may contribute to its anti-inflammatory effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-hydroxycoumarin: Lacks the phenyl group at the 4-position, resulting in different biological activities.
7-Hydroxy-4-phenylcoumarin: Lacks the dichlorophenyl group, which affects its chemical reactivity and biological properties.
3-(2-Chlorophenyl)-7-hydroxy-4-phenylcoumarin: Contains only one chlorine atom, leading to variations in its chemical and biological behavior.
Uniqueness
3-(2,4-Dichlorophenyl)-7-hydroxy-4-phenylcoumarin is unique due to the presence of both dichlorophenyl and phenyl groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-7-hydroxy-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O3/c22-13-6-8-15(17(23)10-13)20-19(12-4-2-1-3-5-12)16-9-7-14(24)11-18(16)26-21(20)25/h1-11,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLYPOJGTYTULT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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